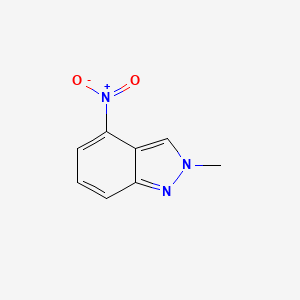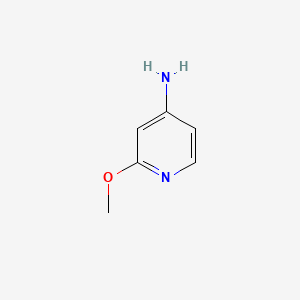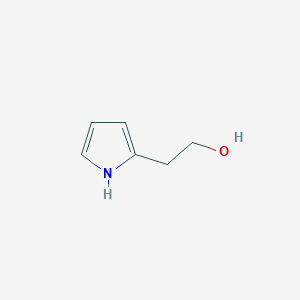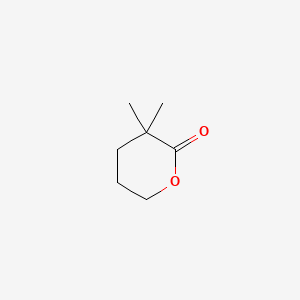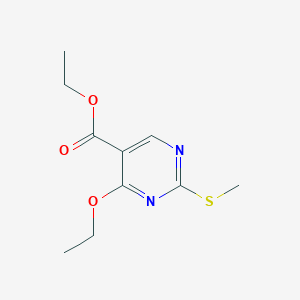
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate (also known as EEMTPC) is an important compound used in a variety of scientific research applications. It is a derivative of pyrimidine and is used in a variety of synthetic reactions, such as the synthesis of a wide range of drugs and other compounds. EEMTPC has a variety of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has been explored for its potential in synthesizing compounds with biological activities. One notable application involves its use in synthesizing substituted tetrahydropyrimidine derivatives, which exhibit significant in vitro anti-inflammatory activity. This synthesis process involves reactions with urea and bis(methylthio)methylenemalononitrile, leading to compounds characterized by IR, 1H-NMR, MS, and elemental analysis. These compounds demonstrate potent anti-inflammatory effects, suggesting the need for further investigation into their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013).
Development of Pyranopyrimidine Scaffolds
Another significant application is in the development of pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Research highlights the application of hybrid catalysts in synthesizing various pyranopyrimidine derivatives, emphasizing the role of these scaffolds in creating lead molecules for pharmaceutical applications. This comprehensive review of synthetic pathways used from 1992 to 2022 underlines the importance of pyranopyrimidine and similar pyrimidine derivatives in the synthesis of bioactive compounds (Parmar, Vala, & Patel, 2023).
Biodegradation of Ether Compounds
In environmental science, research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater can provide insights into the behavior of related ethyl ether compounds, including Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate. Microorganisms capable of degrading ETBE through aerobic processes might also influence the degradation pathways of similar compounds, highlighting the relevance of understanding biodegradation mechanisms for environmental management and remediation strategies (Thornton et al., 2020).
Optoelectronic Applications
Exploring the optoelectronic applications of pyrimidine derivatives, research into functionalized quinazolines and pyrimidines, including Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate, has demonstrated their potential in creating novel materials for optoelectronic devices. The incorporation of these pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for developing new materials for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, indicating a broad spectrum of use in the field of material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propriétés
IUPAC Name |
ethyl 4-ethoxy-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-14-8-7(9(13)15-5-2)6-11-10(12-8)16-3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAYUOBJHWPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)OCC)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304293 |
Source


|
| Record name | Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
84923-27-3 |
Source


|
| Record name | NSC165312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-ethoxy-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,8-Dihydro-7h-[1,3]dioxolo[4,5-g]isochromen-7-one](/img/structure/B1296276.png)


![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)

